3-cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide
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Description
3-Cyclopentyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a chemical compound with the molecular formula C20H30FN3O3S . It has an average mass of 411.534 Da and a monoisotopic mass of 411.199188 Da .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the one , has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C20H30FN3O3S . Unfortunately, the specific structural details or 3D conformation of this molecule are not provided in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives have been studied . These reactions include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound interacts with ENTs, inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . This can have downstream effects on various biochemical pathways, including those involved in cell proliferation and apoptosis.
Pharmacokinetics
Based on its structure, which includes a piperazine ring, a 2-fluorophenyl group, and a propyl chain, it is likely to have specific absorption, distribution, metabolism, and excretion (ADME) properties that impact its bioavailability.
Result of Action
The inhibition of ENTs by this compound can result in altered nucleotide synthesis and adenosine function . This can lead to changes in cellular processes, including cell proliferation and apoptosis .
Properties
IUPAC Name |
3-cyclopentyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c21-18-7-3-4-8-19(18)23-12-14-24(15-13-23)28(26,27)16-11-22-20(25)10-9-17-5-1-2-6-17/h3-4,7-8,17H,1-2,5-6,9-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTDYMRIYAAWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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